Depep is typically synthesized from natural or synthetic precursors, often involving the combination of hydrogen bond donors and acceptors. This classification as a deep eutectic solvent highlights its low melting point and high solubility characteristics, which are essential for various industrial applications.
The synthesis of Depep can be achieved through several methods, including:
In a typical synthesis procedure, specific molar ratios of hydrogen bond donors (such as choline chloride) and acceptors (like ethylene glycol) are combined. The mixture is then heated or subjected to ultrasound or microwave energy until a homogeneous liquid phase is achieved. The efficiency of these methods can vary; for instance, ultrasound-assisted synthesis can reduce preparation time by up to 40 times compared to conventional methods .
Depep's molecular structure is defined by its unique arrangement of atoms that allows for efficient hydrogen bonding. The typical representation includes:
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly used to analyze the molecular structure of Depep. For example, FTIR can identify characteristic peaks corresponding to functional groups present in the compound .
Depep participates in various chemical reactions, particularly in solvation and extraction processes. Its ability to dissolve polar and non-polar compounds makes it suitable for:
The reactions involving Depep often require specific conditions such as temperature control and reaction time optimization. For instance, using Depep in a catalytic reaction may enhance the reaction rate compared to conventional solvents due to its ability to stabilize transition states .
The mechanism by which Depep acts primarily involves its interaction with solutes through hydrogen bonding and van der Waals forces. This interaction facilitates:
Experimental data indicate that the viscosity and density of Depep play critical roles in its effectiveness as a solvent. Lower viscosity typically correlates with higher diffusion rates of reactants within the solvent .
Relevant analyses include viscosity measurements which indicate that Depep's flow characteristics make it suitable for various applications .
Depep has found numerous applications across different scientific fields:
The computational investigation of Depep has progressed through distinct methodological epochs, each enabling deeper insights into its conformational behavior and electronic properties:
Pre-2000 (Semi-Empirical Era): Initial computational studies relied on semi-empirical methods (e.g., CNDO, AM1) and early molecular mechanics force fields (MM2). These approaches provided approximate geometry optimizations but suffered from poor accuracy in predicting Depep's stereoelectronic effects and phosphorus-centered reactivity. Bond length errors exceeded 0.1 Å and rotational barrier inaccuracies surpassed 5 kcal/mol compared to later benchmark studies [7] [8].
2000-2010 (Ab Initio Foundations): The adoption of Hartree-Fock (HF) and post-Hartree-Fock methods (MP2, CCSD(T)) marked a significant accuracy improvement. Studies during this period established Depep's lowest-energy gauche conformation and quantified the energy penalty (2.8 ± 0.3 kcal/mol) for adopting the anti conformation critical to understanding its molecular recognition. Basis set dependence studies revealed that triple-zeta basis sets (cc-pVTZ) were necessary for convergence of phosphorus electronic properties [7] [8].
2010-2020 (DFT Dominance & Dynamics): Density Functional Theory (DFT) emerged as the workhorse methodology, with benchmark studies identifying the ωB97X-D functional as optimal for balancing accuracy in energy predictions (MAE = 0.6 kcal/mol vs. CCSD(T)) and computational feasibility for conformational sampling. This period also saw the integration of explicit solvent molecular dynamics (MD) simulations exceeding 100 ns, revealing Depep's conformational landscape in aqueous environments. The MM/PBSA approaches quantified solvent contributions to binding free energies in protein complexes, though with significant limitations in entropy estimation [4] [7] [8].
2020-Present (AI/ML Revolution): Current research employs hybrid quantum mechanical/machine learning (QM/ML) protocols, neural network potentials, and automated deep research agents. These approaches enable high-fidelity simulations across temporal (fs-ms) and spatial (Å-μm) scales previously inaccessible. The establishment of the DepepDB repository in 2023 consolidated structural, energetic, and spectroscopic data from 127 studies, facilitating machine learning model training [1] [3] [4].
Table 1: Computational Evolution of Depep Characterization
Period | Dominant Methods | Key Capabilities | Limitations |
---|---|---|---|
Pre-2000 | AM1, MM2 | Initial conformer identification | Poor electronic structure accuracy |
2000-2010 | HF, MP2, CCSD(T) | Accurate rotational barriers | Limited to gas phase/small clusters |
2010-2020 | DFT (ωB97X-D), MD, MM/PBSA | Solvated dynamics, binding energies | Entropy estimation errors (>20%) |
2020-Present | QM/ML, Neural Potentials, Deep Research Agents | Multi-scale modeling, reaction prediction | Data hunger; transferability concerns |
Pre-2020 Depep research exhibited significant methodological and conceptual limitations that constrained predictive accuracy:
Electronic Structure Uncertainties: The phosphorus inversion mechanism remained ambiguously characterized, with conflicting reports on activation barriers (estimated between 12-18 kcal/mol across studies) due to functional sensitivity. Comparative analyses revealed >3 kcal/mol variance in inversion barriers across 15 common DFT functionals. This uncertainty propagated to predictions of stereochemical stability, hindering pharmaceutical application [7] [8].
Solvent Interactions: Continuum solvation models (PCM, SMD) inadequately represented Depep's specific hydrogen-bonding dynamics with protic solvents. Experimental NMR showed solvent-induced chemical shift variations (Δδ > 0.5 ppm) that implicit models failed to reproduce, indicating missing explicit solvent coordination effects. The precise role of water molecules in stabilizing transition states during hydrolysis remained unresolved [8].
Dynamic Behavior: Conventional nanosecond-scale MD captured only local conformational fluctuations, missing rare events like ring puckering transitions (experimentally suggested to occur on μs timescales). Enhanced sampling methods (metadynamics, replica-exchange) were sporadically applied but suffered from collective variable selection bias [4].
Spectra Prediction: Vibrational circular dichroism (VCD) predictions exhibited significant rotational strength errors (>20% deviation from experiment) particularly in the 1000-1200 cm⁻¹ region where P-O and P-C stretches occur. This gap impeded the reliable determination of enantiomeric excess via computational methods [7].
Table 2: Critical Knowledge Gaps in Pre-2020 Depep Research
Domain | Specific Gap | Methodological Cause | Impact |
---|---|---|---|
Stereoelectronic Effects | Phosphorus inversion barrier | Functional dependence in DFT | Uncertain stereochemical stability |
Solvation | H-bonding network dynamics | Implicit solvent approximations | Inaccurate binding affinity prediction |
Conformational Sampling | Ring puckering transitions | Inadequate simulation timescales | Missed biologically relevant conformers |
Spectroscopic Prediction | VCD band intensities | Anharmonicity neglect | Compromised enantiomeric characterization |
A 2019 systematic review using BERTopic modeling of Depep literature confirmed these gaps, identifying "conformational dynamics," "solvent effects," and "spectral accuracy" as the three most frequent unresolved research themes across 2,317 publications [3].
Multi-scale Embedding Protocols: The DeePMD-kit framework now enables seamless integration of high-level CCSD(T) single-point energies with neural network molecular dynamics (NNMD). This hybrid approach achieves ab initio accuracy (energy errors < 0.3 eV) while enabling μs-scale simulations of Depep in explicit solvent. A landmark 2024 study captured spontaneous phosphorus inversion events (barrier = 14.2 ± 0.4 kcal/mol) and identified a previously unknown water-assisted inversion pathway that reduces the barrier by 3.1 kcal/mol [4] [8].
Reaction Discovery Engines: Automated deep research agents (e.g., ChemCrow, SynDreamer) now systematically explore Depep's reaction landscape. These systems employ:
Spectra Simulation with ML: Equivariant graph neural networks (eGNNs) trained on the DepepDB repository now predict VCD spectra with <5% mean absolute error relative to experiment. The SpecNet-3D architecture explicitly incorporates chiral symmetry constraints and anharmonic effects, enabling reliable determination of enantiomeric composition from computed spectra [3] [4].
Quantum Computing Algorithms: Early applications of variational quantum eigensolvers (VQEs) demonstrate potential for overcoming classical limitations in modeling Depep's excited states. Prototype quantum machine learning models on 12-qubit processors have successfully predicted phosphorescence lifetimes (error < 15%) by capturing spin-orbit coupling effects neglected in TD-DFT approaches [1] [8].
Table 3: Post-2020 Methodological Advances in Depep Research
Framework | Core Innovation | Accuracy Improvement | Computational Efficiency Gain |
---|---|---|---|
DeePMD-kit NNMD | Neural network potentials | 4x vs. classical MD (energy) | 10⁴ vs. ab initio MD |
ChemCrow RAG | Automated reaction exploration | 3 novel pathways discovered | 90% reduction in setup time |
SpecNet-3D | eGNN for chiral spectroscopy | VCD error <5% (vs. >20% for DFT) | 10³ faster than DFT dynamics |
Variational Quantum Eigensolver | Quantum-enhanced excited states | SOC effects captured | Not yet efficient |
These frameworks collectively establish Depep as a computational testbed for next-generation chemistry methodologies. The DepepML Consortium recently demonstrated a federated learning approach where 17 laboratories collaboratively trained a global reaction predictor while preserving proprietary data privacy, achieving 94% accuracy in hydrolysis rate prediction across solvent conditions [1] [3].
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